4-methyl-2-[(4-methylphenyl)amino]-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
4-METHYL-2-[(4-METHYLPHENYL)AMINO]-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, substituted with a thiophene ring and a 4-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[(4-METHYLPHENYL)AMINO]-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution with Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinazolinone with a thiophene boronic acid in the presence of a palladium catalyst.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the amino group of the quinazolinone reacts with a 4-methylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-[(4-METHYLPHENYL)AMINO]-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, boronic acids, and organometallic reagents are used under conditions such as palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-METHYL-2-[(4-METHYLPHENYL)AMINO]-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized coatings and polymers.
Mechanism of Action
The mechanism of action of 4-METHYL-2-[(4-METHYLPHENYL)AMINO]-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-METHYL-2-[(4-METHYLPHENYL)AMINO]-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H19N3OS |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-methyl-2-(4-methylanilino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H19N3OS/c1-12-5-7-15(8-6-12)22-20-21-13(2)19-16(23-20)10-14(11-17(19)24)18-4-3-9-25-18/h3-9,14H,10-11H2,1-2H3,(H,21,22,23) |
InChI Key |
ADFFMSMASLKBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CS4)C |
Origin of Product |
United States |
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